molecular formula C14H10FNO4 B6392959 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid CAS No. 1261946-78-4

6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6392959
CAS No.: 1261946-78-4
M. Wt: 275.23 g/mol
InChI Key: GGJGQKOQNUSATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid is a fascinating chemical compound with diverse applications in scientific research. This compound, comprising complex molecular structures, offers immense potential in various fields

Properties

IUPAC Name

6-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)9-6-5-8(7-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJGQKOQNUSATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-methoxycarbonylbenzene with picolinic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

6-(3-Fluoro-4-methoxycarbonylphenyl)picolinic acid can be compared with other similar compounds such as:

    Picolinic acid: Known for its role in zinc transport and its potential antiviral properties.

    3-Fluoro-4-methoxycarbonylphenylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.

    6-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid: Similar in structure but with different positional isomers, leading to varied chemical properties and applications.

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